4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate is a complex organic compound that features a combination of hydroxybenzoyl and oxobutanoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate typically involves the esterification of 4-hydroxybenzoic acid with ethylene glycol, followed by the reaction with succinic anhydride. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products
Oxidation: Formation of 4-{2-[(4-Ketobenzoyl)oxy]ethoxy}-4-oxobutanoate.
Reduction: Formation of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-hydroxybutanoate.
Substitution: Formation of 4-hydroxybenzoic acid and ethylene glycol.
Wissenschaftliche Forschungsanwendungen
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate involves its interaction with various molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The oxobutanoate moiety may also interact with cellular components, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(2-Hydroxyethoxy)carbonyl]benzoic acid: Shares a similar structure but lacks the oxobutanoate group.
4-Ethoxy-4-oxobutanoic acid: Contains the oxobutanoate moiety but differs in the substituent groups.
4-Ethoxy-2-hydroxybenzoic acid: Similar in structure but with different functional groups.
Uniqueness
4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate is unique due to the combination of hydroxybenzoyl and oxobutanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58510-20-6 |
---|---|
Molekularformel |
C13H13O7- |
Molekulargewicht |
281.24 g/mol |
IUPAC-Name |
4-[2-(4-hydroxybenzoyl)oxyethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C13H14O7/c14-10-3-1-9(2-4-10)13(18)20-8-7-19-12(17)6-5-11(15)16/h1-4,14H,5-8H2,(H,15,16)/p-1 |
InChI-Schlüssel |
WWQBDWGPVGYHFF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCOC(=O)CCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.